N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
Overview
Description
N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a phenylsulfanyl group
Preparation Methods
The synthesis of N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-phenyl-2-(phenylsulfanyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfanyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical characteristics.
Biological Research: It has been investigated for its potential antimicrobial and anticancer activities, showing promising results in preliminary studies.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide can be compared with other similar compounds, such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-(substituted phenyl)methylidene acetohydrazide: This compound also exhibits anti-inflammatory and analgesic activities but differs in its structural components and specific molecular interactions.
2-cyano-N’-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene acetohydrazide: This compound has been studied for its potential as an anticancer agent and shows different reactivity patterns compared to N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide.
Properties
IUPAC Name |
N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-2-24-15-16(14-22-24)13-21-23-20(25)19(17-9-5-3-6-10-17)26-18-11-7-4-8-12-18/h3-15,19H,2H2,1H3,(H,23,25)/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJAENCIABDSC-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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